A Technical Guide to [3-Chloro-5-(methylamino)phenyl]methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry
A Technical Guide to [3-Chloro-5-(methylamino)phenyl]methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
[3-Chloro-5-(methylamino)phenyl]methanol (CAS 1051900-94-7) is a substituted benzyl alcohol derivative that serves as a crucial intermediate in organic and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a methylamino group, and a hydroxymethyl group on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, details a robust synthetic protocol for its preparation via the reduction of its corresponding aldehyde, and discusses its significance as a precursor in the development of pharmacologically active compounds. The methodologies for its purification and characterization are also presented, offering a comprehensive resource for researchers and professionals in drug discovery and chemical development.
Physicochemical and Structural Properties
[3-Chloro-5-(methylamino)phenyl]methanol is a multifaceted molecule whose utility is defined by its structural features. The presence of a nucleophilic secondary amine, a reactive primary alcohol, and an electron-withdrawing chlorine atom provides multiple handles for synthetic transformations.
Table 1: Physicochemical Properties of [3-Chloro-5-(methylamino)phenyl]methanol
| Property | Value | Source |
| CAS Number | 1051900-94-7 | N/A |
| Molecular Formula | C₈H₁₀ClNO | PubChem[1] |
| Molecular Weight | 171.62 g/mol | N/A |
| IUPAC Name | [3-chloro-5-(methylamino)phenyl]methanol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
The chlorine substituent is significant in drug design, as it can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[2][3] The methylamino group provides a site for further functionalization and can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition in biological systems.
Synthesis and Purification
The most direct and efficient synthesis of [3-Chloro-5-(methylamino)phenyl]methanol involves the selective reduction of the corresponding aldehyde, 3-chloro-5-(methylamino)benzaldehyde. This precursor aldehyde can be synthesized through various established organic chemistry methods, often starting from 3-chlorobenzaldehyde.[4]
Synthetic Pathway Overview
The synthesis is a two-step process starting from a commercially available precursor. The key transformation is the reduction of a benzaldehyde to a benzyl alcohol. This requires a reducing agent that is chemoselective for the aldehyde group, leaving other functionalities intact. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, high selectivity, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH).
Caption: Synthetic pathway for [3-Chloro-5-(methylamino)phenyl]methanol.
Detailed Experimental Protocol: Aldehyde Reduction
This protocol describes the laboratory-scale synthesis of the title compound from 3-chloro-5-(methylamino)benzaldehyde.
Materials and Reagents:
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3-chloro-5-(methylamino)benzaldehyde (1.0 eq)
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Methanol (MeOH), anhydrous (approx. 10 mL per gram of aldehyde)
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Sodium borohydride (NaBH₄) (1.1 eq)
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Deionized water
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-5-(methylamino)benzaldehyde in anhydrous methanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.
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Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers in a separatory funnel.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude [3-Chloro-5-(methylamino)phenyl]methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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¹H NMR Spectroscopy: The success of the reduction is confirmed by the appearance of a singlet or doublet corresponding to the benzylic protons (-CH₂OH) typically around δ 4.5-4.7 ppm and the disappearance of the aldehyde proton signal (δ 9.8-10.0 ppm).
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Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
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Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and the disappearance of the strong C=O stretch of the aldehyde at ~1700 cm⁻¹.
Applications in Drug Discovery and Development
Substituted benzyl alcohols and benzylamines are privileged scaffolds in medicinal chemistry.[5] The title compound, [3-Chloro-5-(methylamino)phenyl]methanol, serves as a key building block for more complex molecules, particularly in the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents.[6][7]
Role as a Versatile Intermediate
The molecule's functional groups allow for a variety of subsequent chemical transformations.
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The Hydroxymethyl Group (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in ether or ester formation.
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The Methylamino Group (-NHCH₃): Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex structures. It is a common feature in many pharmacologically active molecules.
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The Aryl Chloride (-Cl): Can participate in cross-coupling reactions or serve as a metabolic blocking position to improve the pharmacokinetic profile of a drug candidate.
Sources
- 1. [3-Chloro-5-(propan-2-ylamino)phenyl]methanol | C10H14ClNO | CID 177089123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. jelsciences.com [jelsciences.com]
